(1S,3S)-2,3-dihydro-1H-indene-1,3-diol
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Overview
Description
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol is an organic compound with the molecular formula C9H10O2 It is a diol derivative of indene, characterized by the presence of two hydroxyl groups attached to the first and third carbon atoms of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol typically involves the reduction of indene derivatives. One common method is the catalytic hydrogenation of indene-1,3-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions include indene-1,3-dione (oxidation), saturated alcohols (reduction), and halogenated indene derivatives (substitution).
Scientific Research Applications
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-2,3-dihydro-1H-indene-1,3-diol: A stereoisomer with different spatial arrangement of atoms.
Indene-1,3-dione: An oxidized form of the compound.
3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: A structurally related compound with an amine group.
Uniqueness
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and chemical properties compared to its isomers and related compounds.
Properties
CAS No. |
190897-58-6 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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